2-(4-fluorophenyl)-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an imidazo[2,1-b]thiazole ring fused to a phenyl group, which is further substituted with a fluorophenyl acetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Imidazo[2,1-b]thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-halo ketone precursors under basic conditions.
Substitution on the Phenyl Ring: The imidazo[2,1-b]thiazole intermediate can be further functionalized by introducing a phenyl group through a Suzuki coupling reaction.
Acetamide Formation: The final step involves the acylation of the substituted phenyl ring with 4-fluorophenyl acetic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., solvent, temperature, catalyst).
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-chlorophenyl)acetamide
- N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-bromophenyl)acetamide
- N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-methylphenyl)acetamide
Uniqueness
2-(4-fluorophenyl)-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This may influence its reactivity, biological activity, and overall stability compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3OS/c20-15-5-1-13(2-6-15)11-18(24)21-16-7-3-14(4-8-16)17-12-23-9-10-25-19(23)22-17/h1-8,12H,9-11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCGFTOHNGVZTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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